6-Fluoro-1H-indazol-4-amine
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Overview
Description
6-Fluoro-1H-indazol-4-amine is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
6-Fluoro-1H-indazol-4-amine is a compound that has been studied for its potential medicinal applications Indazole derivatives, to which this compound belongs, have been known to target kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase) . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to inhibit their target kinases, thereby affecting the associated cellular processes . The inhibition of these kinases can lead to changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
This pathway is crucial in regulating cell cycle and apoptosis . Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis .
Result of Action
Indazole derivatives, including this compound, have shown promising antitumor activity . They have been found to induce apoptosis and cause cell cycle arrest in cancer cells . Specifically, one indazole derivative was found to exhibit a promising inhibitory effect against the K562 cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For instance, it is recommended to store this compound in a dark place, sealed in dry, at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-indazol-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan. The interaction between this compound and IDO1 results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathway of tryptophan . Additionally, this compound has been found to bind to various proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, for instance, this compound has demonstrated anti-proliferative activity by inducing cell cycle arrest at the G2/M phase . This effect is mediated through the suppression of IDO1 protein expression, which plays a role in the immune response and tumor microenvironment . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of IDO1, which leads to a decrease in the production of kynurenine, a metabolite involved in immune suppression . The compound binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of cancer cell proliferation and immune response modulation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and immunosuppression . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO1 . By inhibiting IDO1, the compound affects the kynurenine pathway, which is responsible for the catabolism of tryptophan . This inhibition leads to a decrease in kynurenine levels and an increase in tryptophan availability, which can have downstream effects on various metabolic processes . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may be actively transported by specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, this compound can bind to enzymes and proteins involved in metabolic processes . In the nucleus, the compound may interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function . The subcellular localization of this compound is likely directed by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-fluorobenzaldehyde with hydrazine to form the indazole ring, followed by amination at the 4-position . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, to construct the indazole core .
Industrial Production Methods
Industrial production of 6-Fluoro-1H-indazol-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indazol-4-amine can undergo various chemical reactions, including:
- **Reduction
Oxidation: The compound can be oxidized to form corresponding oxides.
Properties
IUPAC Name |
6-fluoro-1H-indazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACABEBHSYBESA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646217 |
Source
|
Record name | 6-Fluoro-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-16-1 |
Source
|
Record name | 6-Fluoro-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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